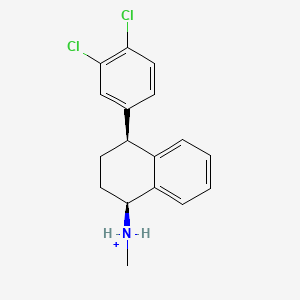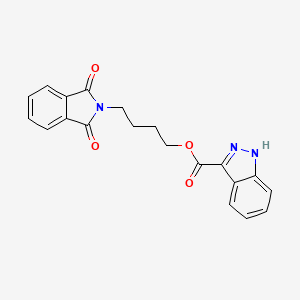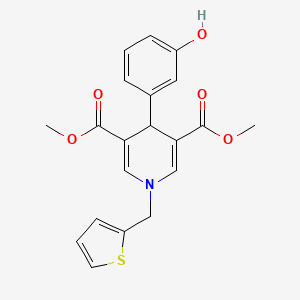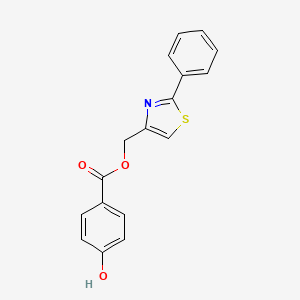
2,3-DCPE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,3-DCPE involves the reaction of 2,3-dichlorophenol with 3-chloropropylamine, followed by the addition of ethylene oxide to form the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,3-DCPE undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorinated positions of the phenyl ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,3-DCPE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,3-DCPE exerts its effects involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway . This pathway is crucial for the induction of S-phase arrest and apoptosis in cancer cells. The compound upregulates phosphorylated H2A histone family member X, a biomarker of DNA damage, and increases the levels of checkpoint kinase 1 (Chk1) while decreasing the expression of M-phase inducer phosphatase 1 (Cdc25A) . These molecular changes lead to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
2,3-DCPE is unique in its ability to selectively induce apoptosis in cancer cells while sparing normal cells . Similar compounds include:
Bis(dicyclohexylphosphino)ethane: An organophosphorus compound used as a ligand in coordination chemistry.
Bis(diphenylphosphino)ethane nickel polychloridophenylthiolate: A nickel complex used in various catalytic processes.
These compounds, while similar in some chemical properties, do not exhibit the same biological activity as this compound, highlighting its uniqueness in the field of cancer research.
Propriétés
Formule moléculaire |
C11H15Cl2NO2 |
|---|---|
Poids moléculaire |
264.14 g/mol |
Nom IUPAC |
2-[3-(2,3-dichlorophenoxy)propylamino]ethanol |
InChI |
InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2 |
Clé InChI |
QVEIRCZEBQRCTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO |
Synonymes |
2,3-DCPE 2-((3-(2,3-dichlorophenoxy)propyl)amino)ethanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline](/img/structure/B1223733.png)

![3,4-Dimethylthieno[2,3-b]thiophene](/img/structure/B1223736.png)
![5-bromo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furancarboxamide](/img/structure/B1223740.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine](/img/structure/B1223741.png)

![6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione](/img/structure/B1223744.png)
![N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1223745.png)
![6-chloro-5,7-dimethyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1223746.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1223748.png)


![6-[Oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223755.png)

